molecular formula C21H22ClN5O2S B2513387 N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1216615-31-4

N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

カタログ番号: B2513387
CAS番号: 1216615-31-4
分子量: 443.95
InChIキー: FQLAITSVGVEALX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic compound featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core substituted with a propyl group at position 4 and a propanamide side chain linked to a 4-chlorophenethyl moiety. Its molecular formula is C₂₁H₂₁ClN₅O₂S, with a molecular weight of 442.94 g/mol.

特性

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-2-12-26-20(29)19-16(10-13-30-19)27-17(24-25-21(26)27)7-8-18(28)23-11-9-14-3-5-15(22)6-4-14/h3-6,10,13H,2,7-9,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLAITSVGVEALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chlorophenethyl moiety which may enhance lipophilicity and cellular uptake.
  • A thieno[2,3-e][1,2,4]triazolo framework that is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing nitrogen heterocycles often exhibit anticancer properties. The presence of the triazole and pyrimidine rings in this compound suggests potential interactions with various biological targets involved in cancer progression.

  • Mechanism of Action :
    • Nitrogen heterocycles can inhibit key enzymes involved in cell proliferation and survival pathways. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
    • Studies have shown that modifications to similar structures can enhance their efficacy against different cancer cell lines .

Antimicrobial Activity

The compound's structural elements hint at possible antimicrobial properties. Heterocyclic compounds are frequently explored for their ability to combat bacterial and fungal infections.

  • Case Studies :
    • A review on nitrogen heterocycles highlighted various derivatives that exhibited significant antibacterial and antifungal activities . Similar compounds have been documented to disrupt microbial cell membranes or inhibit critical enzymatic pathways.

Anti-inflammatory and Analgesic Effects

Compounds with similar frameworks have also been reported to possess anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could be significant.

  • Research Findings :
    • Studies have demonstrated that thieno[2,3-e][1,2,4]triazole derivatives can reduce inflammation markers in vitro and in vivo models . This suggests a promising avenue for further investigation into the anti-inflammatory effects of N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide.

Summary of Biological Activities

Activity TypeEvidence LevelMechanism
AnticancerModerateCDK inhibition
AntimicrobialModerateCell membrane disruption
Anti-inflammatoryPreliminaryInhibition of inflammatory markers

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and structurally analogous molecules identified in the literature:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Structural/Functional Notes Reference
Target Compound C₂₁H₂₁ClN₅O₂S 4-propyl, 4-chlorophenethyl 442.94 Features a thieno-triazolo-pyrimidinone core; chlorophenethyl group may enhance lipophilicity and receptor binding .
3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide C₂₁H₂₂N₆O₄S₂ 4-propyl, 4-sulfamoylphenethyl 502.56 Sulfamoyl group introduces potential sulfonamide-based bioactivity (e.g., carbonic anhydrase inhibition) but may reduce membrane permeability compared to chloro-substituted analogs .
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide C₂₂H₂₅N₅O₂S 4-butyl, 4-methylbenzyl 423.5 Butyl substituent increases hydrophobicity, possibly enhancing CNS penetration; methylbenzyl group may alter metabolic stability .
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide C₁₇H₁₇ClFN₅O Chloro-fluorophenyl, triazolo[1,5-a]pyrimidine 361.8 Simplified triazolo-pyrimidine core with fluorine substitution; reduced molecular weight suggests faster systemic clearance .
tert-butyl(3-(2-((3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)carbamate C₁₅H₁₅N₅O Benzo-imidazo-pyrimidine, tert-butyl carbamate 305.3 Carbamate-protected amine and imidazo-pyrimidine core; likely a prodrug with delayed hydrolysis .

Key Structural and Functional Insights

Core Modifications: The thieno-triazolo-pyrimidinone core in the target compound distinguishes it from benzo-imidazo-pyrimidine (e.g., compound 9e) or simpler triazolo-pyrimidine scaffolds (e.g., compound in ). The thiophene ring may enhance π-stacking interactions in target binding . Replacement of the propyl group with butyl (as in ) increases lipophilicity (calculated LogP: ~3.5 vs.

Substituent Effects :

  • Chlorophenethyl vs. Sulfamoylphenethyl : The chloro group in the target compound offers moderate electronegativity and steric bulk, favoring interactions with hydrophobic enzyme pockets. In contrast, the sulfamoyl group in its analog introduces hydrogen-bonding capacity, which could improve solubility but may limit blood-brain barrier penetration .
  • Fluorine Substitution : The chloro-fluorophenyl group in provides metabolic resistance due to fluorine’s electronegativity and small atomic radius, a feature absent in the target compound .

Synthetic and Purity Considerations :

  • Compound 3d (from ) achieved 97.8% purity via HPLC, suggesting robust synthetic protocols for triazolo-pyrimidine derivatives. However, the target compound’s synthesis may require optimization due to its complex thiophene-containing core .

Research Implications

  • Pharmacological Potential: The target compound’s chlorophenethyl and propyl groups position it as a candidate for kinase or protease inhibition, analogous to triazolo-pyrimidine-based drugs like sedaxane .
  • Optimization Pathways : Structural analogs with sulfamoyl or fluorine substituents () highlight opportunities to fine-tune solubility, metabolic stability, and target affinity.

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

StepSolventTemperature (°C)CatalystYield (%)
CyclizationDMF110None65–70
Amide CouplingDCM0–5EDC/HOBt75–80
Final PurificationEthanolRT85–90

Which analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the chlorophenethyl group (δ 7.2–7.4 ppm for aromatic protons) and triazolopyrimidine core (δ 8.1–8.3 ppm for heterocyclic protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the propyl and propanamide side chains .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

How should researchers design initial in vitro assays to evaluate biological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or proteases due to the triazolopyrimidine scaffold’s known affinity for ATP-binding pockets .
  • Assay Protocols :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM compound concentration .
    • Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cell lines, with IC₅₀ calculations using nonlinear regression .
  • Controls : Include staurosporine (kinase inhibitor) and DMSO vehicle controls to validate assay robustness .

Advanced Research Questions

How can researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations to assess conformational flexibility of the triazolopyrimidine core, which may adopt non-planar geometries in solution .
  • Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding poses to refine docking models .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to identify transient interactions missed in static models .
    • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., PKA) to resolve steric clashes or hydration effects .

What strategies optimize reaction mechanisms for key synthetic intermediates?

Methodological Answer:

  • Kinetic Studies :
    • Variable Time Normalization Analysis (VTNA) : Monitor intermediates via in-situ IR to identify rate-limiting steps (e.g., triazole ring closure) .
    • Isotope Labeling : Use ¹⁵N-labeled precursors to trace nitrogen migration during cyclization .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for enhancing yields in heterocycle formation (Table 2) .

Q. Table 2: Catalyst Impact on Cyclization Yield

CatalystSolventTime (h)Yield (%)
NoneDMF2465
Pd(OAc)₂Toluene1278
CuIDMSO882

How should contradictory pharmacological data (e.g., varying IC₅₀ across cell lines) be analyzed?

Methodological Answer:

  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .
  • Mechanistic Profiling :
    • Chemical Proteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions in divergent cell lines .
    • Metabolomics : Compare ATP/ADP ratios to assess compound effects on energy metabolism .
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to determine significance (p<0.05) .

Data Contradiction Analysis

Case Study : A study reports IC₅₀ = 1.2 µM against PKA, while another finds IC₅₀ = 8.7 µM.

  • Root Causes :
    • Assay Conditions : Differences in ATP concentration (10 µM vs. 1 mM) .
    • Protein Isoforms : Use of PKA-Cα vs. PKA-Cβ in assays .
  • Resolution : Standardize protocols using recombinant PKA-Cα and 100 µM ATP .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。